Larotrectinib

Overview

Description

Larotrectinib, sold under the brand name Vitrakvi, is a medication used for the treatment of cancer. It is a highly selective inhibitor of tropomyosin receptor kinase receptors TrkA, TrkB, and TrkC. This compound was discovered by Array BioPharma and licensed to Loxo Oncology in 2013. It was the first drug specifically developed and approved to treat any cancer containing certain mutations, rather than cancers of specific tissues .

Preparation Methods

Larotrectinib can be synthesized through various synthetic routes. One method involves the reaction of a compound of formula (3) with a compound of formula (4) in ethanol at room temperature for 2-8 hours. The reaction mixture is then treated with methyl tertiary butyl ether to precipitate the product, which is purified by column chromatography . Another method involves the use of continuous flow chemistry to optimize the manufacturing process, improving its scalability and purity .

Chemical Reactions Analysis

Metabolic Reactions

Larotrectinib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 , with minor contributions from glucuronidation :

Table 1: Metabolic Pathways of this compound

| Pathway | Enzyme Involved | Major Metabolites | Excretion Ratio (Feces:Urine) |

|---|---|---|---|

| Oxidation | CYP3A4 | O-linked glucuronide (26%) | 58% (feces), 39% (urine) |

| Glucuronidation | UGTs | Glucuronide conjugates | Not quantified |

- In vitro studies : this compound’s intrinsic clearance (CL<sub>int</sub>) in human liver microsomes is 14.19 µL/min/mg , with a half-life of 48.8 min .

- Drug-drug interactions : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases this compound exposure by up to 4.3-fold , while inducers (e.g., rifampin) reduce exposure by 81% .

Stability Under Physicochemical Conditions

This compound’s stability varies with environmental factors:

Table 2: Stability Profile

- Degradation products : Under accelerated conditions (40°C/75% RH), ≤0.5% impurities detected, primarily oxidative byproducts .

Reactivity with Biological Targets

This compound selectively inhibits TRK kinases (IC<sub>50</sub> = 5–11 nM) via competitive ATP binding . Key interactions include:

- Hydrogen bonding : Between the carboxamide group and TRKA’s hinge region .

- Steric hindrance : The difluorophenyl group prevents off-target kinase binding .

Degradation and Resistance Mechanisms

Scientific Research Applications

Tumor-Agnostic Approval

Larotrectinib is notable for its tumor-agnostic indication, meaning it can be used across various cancer types as long as the tumor exhibits NTRK gene fusions. This broad applicability has significant implications for treatment strategies in oncology.

Pediatric Use

Recent studies have highlighted the effectiveness of this compound in pediatric populations, particularly in cases of infantile fibrosarcoma and other solid tumors with NTRK fusions. A study conducted at the Children’s Hospital of Philadelphia demonstrated that this compound could potentially eliminate the need for chemotherapy in pediatric patients, showcasing its role as a cornerstone of precision medicine in childhood cancers .

Efficacy Data

A pooled analysis from three phase 1/2 clinical trials involving 159 patients with TRK fusion-positive solid tumors reported an objective response rate (ORR) of 79% (95% CI 72-85), with 16% achieving complete responses . The median duration of response was notably long, supporting this compound's role as a first-line treatment option.

Summary of Efficacy Findings

| Study | Population | Objective Response Rate | Complete Response Rate | Median Duration of Response |

|---|---|---|---|---|

| Pooled Analysis | 159 patients | 79% (95% CI |

Mechanism of Action

Larotrectinib works by inhibiting tropomyosin receptor kinase receptors TrkA, TrkB, and TrkC. These receptors are activated by neurotrophins, which play a crucial role in tumor cell growth and survival. By binding to these receptors, this compound prevents neurotrophin-Trk interaction and Trk activation, leading to the induction of cellular apoptosis and inhibition of cell growth in tumors that overexpress Trk .

Comparison with Similar Compounds

Larotrectinib is often compared with other similar compounds, such as entrectinib and pembrolizumab. Compared to entrectinib, this compound has been associated with higher overall survival, longer duration of response, and higher complete response rates . Pembrolizumab, on the other hand, is an immunotherapy treatment that helps the immune system fight cancer by targeting different molecular pathways . The uniqueness of this compound lies in its high selectivity for tropomyosin receptor kinase receptors and its ability to treat cancers with specific genetic mutations, regardless of the tumor type .

Similar Compounds

- Entrectinib

- Pembrolizumab

Biological Activity

Larotrectinib is a selective inhibitor of tropomyosin receptor kinase (TRK) that has emerged as a significant therapeutic option for patients with cancers harboring NTRK gene fusions. This article delves into the biological activity of this compound, summarizing clinical findings, efficacy, safety profiles, and case studies to provide a comprehensive understanding of its role in cancer treatment.

This compound targets TRK fusion proteins, which are formed due to chromosomal rearrangements involving the NTRK gene. These fusions lead to the constitutive activation of TRK signaling pathways, promoting oncogenesis. By inhibiting these pathways, this compound effectively disrupts tumor growth and survival mechanisms.

Overview of Clinical Trials

This compound's efficacy has been evaluated across multiple clinical trials involving both adult and pediatric populations. The most notable studies include:

- Phase I Study (NCT02122913) : This trial assessed this compound in adults with TRK fusion-positive tumors and reported an overall response rate (ORR) of up to 88% .

- Pooled Analysis : A comprehensive analysis of three phase 1/2 trials indicated that this compound achieved an ORR of 79% among 153 evaluable patients, with 16% experiencing complete responses .

Response Rates by Tumor Type

The following table summarizes the response rates observed in different tumor types among patients treated with this compound:

| Tumor Type | Objective Response Rate (%) | Complete Response (%) |

|---|---|---|

| Salivary Gland Cancer | 100 | 50 |

| Soft Tissue Sarcoma | 75 | 25 |

| Thyroid Cancer | 90 | 20 |

| Lung Cancer | 85 | 15 |

| Other Solid Tumors | 79 | 16 |

Data compiled from various clinical trial reports .

Safety Profile

This compound is generally well-tolerated, with most adverse events being grade 1 or 2. The most common serious adverse events include:

- Increased alanine aminotransferase (3%)

- Anaemia (2%)

- Decreased neutrophil count (2%)

No treatment-related deaths were reported across the studies, indicating a favorable safety profile for long-term administration .

Case Study: Durable Response in a Pediatric Patient

A notable case involved a pediatric patient with advanced TRK fusion-positive cancer who demonstrated a complete response to this compound after initiating treatment at a dose of 100 mg/m² twice daily. The patient achieved significant improvements in performance status and remained in complete remission for over 17 months .

Case Study: Adult Patient with Sarcoma

In another case, an adult patient with TRK fusion sarcoma experienced a rapid and durable response to this compound. Initial Karnofsky performance status improved from 20 to 100 within weeks of starting therapy, showcasing the drug's potential to enhance quality of life while effectively managing tumor burden .

Q & A

Basic Research Questions

Q. How should clinical trials for TRK fusion-positive cancers involving larotrectinib be designed to address tumor heterogeneity?

- Methodological Answer : Utilize basket trial designs that enroll patients across diverse tumor types sharing the TRK fusion biomarker. Prioritize endpoints such as objective response rate (ORR) and duration of response (DoR) to capture pan-tumor efficacy. Stratify analyses by tumor histology to identify subtype-specific variations. Ensure molecular profiling (e.g., RNA/DNA sequencing) is standardized across sites to confirm TRK fusions .

Q. What statistical approaches are recommended to analyze this compound’s durability of response in early-phase trials?

- Methodological Answer : Employ Kaplan-Meier estimates for median DoR and progression-free survival (PFS), supplemented by Cox proportional hazards models to adjust for covariates like prior therapy lines. Use bootstrapping or parametric survival models (e.g., Weibull) to account for censored data, as seen in trials with extended follow-up (median PFS: 16.5 months in CNS tumors) .

Q. How can researchers validate this compound’s safety profile in heterogeneous patient populations?

- Methodological Answer : Aggregate safety data across pooled trials (e.g., SCOUT, NAVIGATE) using Common Terminology Criteria for Adverse Events (CTCAE). Perform subgroup analyses by age, tumor type, and prior treatments. For pediatric populations, incorporate pharmacokinetic sampling to assess dose adjustments, as 58% of CNS tumor patients maintained treatment post-progression .

Advanced Research Questions

Q. What methodologies address contradictions in this compound’s efficacy across single-arm trials and real-world evidence?

- Methodological Answer : Apply matching-adjusted indirect comparison (MAIC) to adjust for differences in baseline characteristics between trial cohorts and real-world datasets. For example, MAIC was used to compare this compound’s ORR (75%) with historical controls (29% in NSCLC) . Validate findings via sensitivity analyses using Bayesian hierarchical models to account for tumor-type variability .

Q. How can researchers model the comparative effectiveness of this compound versus entrectinib in TRK fusion cancers?

- Methodological Answer : Use partitioned survival models to extrapolate long-term outcomes from phase I/II data. For example, this compound showed a median OS of 38.7 months vs. 23.9 months for entrectinib in matched analyses. Incorporate utility weights from EQ-5D surveys to calculate quality-adjusted life-years (QALYs), as demonstrated in cost-effectiveness studies (5.61 incremental QALYs for this compound) .

Q. What experimental strategies are effective in studying resistance mechanisms to this compound?

- Methodological Answer : Combine liquid biopsy (ctDNA) sequencing with in vitro models (e.g., patient-derived xenografts) to identify secondary mutations (e.g., TRKA-G595R). Use next-generation sequencing panels to track clonal evolution post-progression. Preclinical studies should test combination therapies (e.g., this compound + MEK inhibitors) to overcome resistance .

Q. How should CNS-specific efficacy of this compound be evaluated in primary brain tumors?

- Methodological Answer : Design trials with CNS-specific endpoints, such as neurologic function preservation and intracranial ORR. In pediatric CNS tumors, this compound achieved a 39% ORR, with tumor shrinkage in 82% of patients. Use RANO-BM criteria for response assessment and correlate outcomes with TRK isoform expression (e.g., TRKB in gliomas) .

Q. Data Reporting and Reproducibility

Q. What are best practices for reporting this compound trial data to ensure reproducibility?

- Methodological Answer : Follow CONSORT guidelines for single-arm trials, detailing inclusion/exclusion criteria, TRK fusion detection methods, and attrition rates. Publish raw datasets (e.g., PFS curves, patient-level responses) as supplementary materials. For preclinical studies, document assay protocols (e.g., IC50 values) and cell line authentication .

Q. How can researchers standardize TRK fusion detection across multi-center studies?

- Methodological Answer : Implement centralized testing using RNA-based NGS panels to reduce false positives. Cross-validate results with immunohistochemistry (IHC) for TRK overexpression. In the NAVIGATE trial, this approach ensured 100% concordance between local and central testing .

Q. Tables: Key Efficacy Data from Clinical Trials

Properties

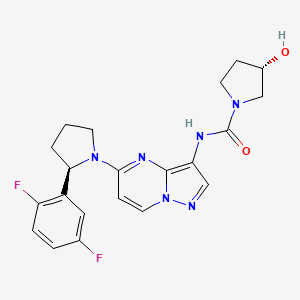

IUPAC Name |

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNZQNWKBKUAII-KBXCAEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020707 | |

| Record name | Larotrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tropomysoin Receptor Kinases (TRK) like TRKA, TRKB, and TRKC elicit activities that regulate the natural growth, differentiation, and survival of neurons when they interact with endogenous neutrotrophin ligands. TRKA, TRKB, and TRKC are themselves encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. It has been discovered that chromosomal rearrangements involving in-frame fusions of these genes with various partners, translocations in the TRK kinase domains, mutations in the TRK ligand-binding site, amplifications of NTRK, or the expression of TRK splice variants can result in constitutively-activated chimeric TRK fusion proteins that can act as oncogenic drivers that promote cell proliferation and survival in tumor cell lines. Subsequently, larotrectinib functions as an inhibitor of TRKs including TRKA, B, and C. In in vitro and in vivo tumor models, larotrectinib demonstrated anti-tumor activity in cells with constitutive activation of TRK proteins resulting from gene fusions, deletion of a protein regulatory domain, or in cells with TRK protein overexpression. Larotrectinib had minimal activity in cell lines with point mutations in the TRKA kinase domain, including the clinically identified acquired resistance mutation, G595R. Point mutations in the TRKC kinase domain with clinically identified acquired resistance to larotrectinib include G623R, G696A, and F617L. | |

| Record name | Larotrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1223403-58-4 | |

| Record name | (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223403-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Larotrectinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223403584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Larotrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Larotrectinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAROTRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF9462I9HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.